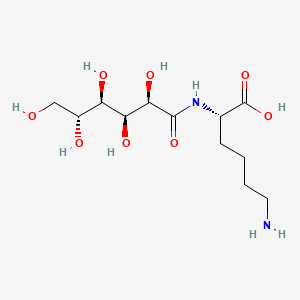

N2-D-Gluconoyl-L-lysine

Description

Structure

3D Structure

Properties

CAS No. |

94071-00-8 |

|---|---|

Molecular Formula |

C12H24N2O8 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C12H24N2O8/c13-4-2-1-3-6(12(21)22)14-11(20)10(19)9(18)8(17)7(16)5-15/h6-10,15-19H,1-5,13H2,(H,14,20)(H,21,22)/t6-,7+,8+,9-,10+/m0/s1 |

InChI Key |

YWBDHWNCZICEAK-LOLPMWEVSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Approaches for N2 D Gluconoyl L Lysine and Its Analogs

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods leverage the high specificity of enzymes to catalyze the formation of the amide bond between D-gluconic acid and L-lysine, often under mild, aqueous conditions. This approach can circumvent the need for complex protecting group strategies required in traditional organic synthesis.

Enzyme Identification and Characterization for Glycosidic or Amide Bond Formation

The formation of the N2-D-Gluconoyl-L-lysine involves creating an amide linkage. Several classes of enzymes, particularly hydrolases operating in reverse, are potential catalysts for this transformation.

Lipases: These enzymes, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are well-documented for their ability to catalyze amidation reactions in non-aqueous or low-water environments. Lipases have demonstrated a high degree of regioselectivity, preferentially catalyzing acylation at the ε-amino group of lysine (B10760008) esters, which makes them prime candidates for the synthesis of the N2-isomer. Current time information in Mumbai, IN. The catalytic mechanism typically involves the formation of an acyl-enzyme intermediate with the gluconic acid, which is then nucleophilically attacked by the lysine's amino group.

Acylases: Enzymes like Acylase I from porcine kidney have been used for the synthesis of various N-acyl-L-amino acids. Current time information in Mumbai, IN. These enzymes exhibit specificity for both the amino acid and the acyl donor. A notable example is the ε-lysine acylase from Streptomyces mobaraensis, which specifically hydrolyzes or synthesizes Nε-acyl-L-lysines, indicating its potential for the targeted synthesis of this compound.

Ligases and Transferases: More complex enzymes such as asparaginyl ligases have been repurposed for targeted lysine acylation. nih.gov These enzymes can recognize specific peptide sequences and catalyze the formation of an isopeptide bond with a lysine side chain, offering a high degree of precision for modifying lysine residues within a larger peptide context.

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and selectivity of the enzymatic synthesis, several reaction parameters must be carefully optimized.

Solvent System: For hydrolases like lipases, the reaction equilibrium must be shifted towards synthesis rather than hydrolysis. This is typically achieved by using organic solvents, ionic liquids, or solvent-free systems with low water activity. Glycerol-water systems have also been successfully employed to facilitate the synthesis of N-acyl amino acids using acylases. Current time information in Mumbai, IN.

pH and Temperature: The pH of the reaction medium is critical as it affects the ionization state of the substrates and the catalytic activity of the enzyme. For lysine, controlling the pH can also influence the relative nucleophilicity of the α- and ε-amino groups. Temperature affects the reaction rate and enzyme stability, with typical ranges for these enzymes being between 30°C and 60°C.

Substrate Activation: The carboxylic acid of D-gluconic acid often requires activation to facilitate the enzymatic reaction. This can be achieved by using its ester or lactone form (D-glucono-δ-lactone).

The following table illustrates typical parameters for optimization.

| Parameter | Range / Condition | Rationale |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High stability, reusability, and proven ε-selectivity. |

| Solvent | tert-Butanol, 2-Methyl-2-butanol | Low water miscibility to shift equilibrium towards synthesis. |

| Temperature | 40 - 60 °C | Balances reaction rate with enzyme thermal stability. |

| pH (equivalent) | 7.0 - 9.0 (controlled by buffer salts) | Optimizes enzyme activity and influences lysine amine nucleophilicity. |

| Acyl Donor | D-glucono-δ-lactone or Ethyl gluconate | Activated forms of gluconic acid that are better enzyme substrates. |

| Molar Ratio | 1:1 to 1:3 (Lysine:Acyl Donor) | Excess acyl donor can drive the reaction to completion. |

| Water Activity (aw) | < 0.2 | Minimizes competitive hydrolytic side reactions. |

Substrate Scope and Specificity in Enzymatic Synthesis

The substrate specificity of the chosen enzyme is a key determinant of the success of the chemoenzymatic approach. Lipases often exhibit broad substrate scope concerning the acyl donor but can be highly specific for the position on the nucleophile (e.g., the ε-amino group of lysine). Current time information in Mumbai, IN. In contrast, some acylases may have more stringent requirements for both the amino acid and the acyl group. The use of D-amino acids as substrates has been demonstrated with certain enzymes like porcine pancreas lipase, suggesting that analogs of this compound could potentially be synthesized using D-lysine or other modified amino acids. nih.gov

De Novo Chemical Synthesis Routes

Traditional chemical synthesis provides a robust and scalable alternative to enzymatic methods. These routes often rely on the principles of peptide chemistry, including the use of protecting groups and coupling reagents to ensure regioselectivity and efficient amide bond formation.

Protecting Group Strategies for Selective Derivatization

To ensure that the gluconoylation occurs specifically at the N2 (ε) position while leaving the Nα-amino group and the C-terminal carboxyl group untouched, a protecting group strategy is often essential, particularly if the product is to be used as a building block in further peptide synthesis.

Amino Group Protection: The α-amino group of L-lysine is typically protected with groups such as tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethoxycarbonyl (Fmoc). The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal deprotection schemes. mdpi.comnih.gov

Carboxyl Group Protection: The C-terminal carboxylic acid can be protected as an ester, for example, a methyl (Me) or benzyl (B1604629) (Bzl) ester, to prevent its participation in side reactions.

The table below summarizes common protecting groups used in lysine derivatization.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| ε-Amino Group | Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenolysis |

| Carboxyl Group | Benzyl ester | Bzl | Catalytic Hydrogenolysis |

| Carboxyl Group | Methyl ester | OMe | Saponification (Base) |

Amidation and Glycosylation Coupling Methodologies

The core of the chemical synthesis is the formation of the amide bond between the protected lysine and gluconic acid.

Direct Amidation with D-glucono-δ-lactone: A highly effective and common method involves the reaction of L-lysine with D-glucono-δ-lactone. The lactone is an internal cyclic ester of D-gluconic acid and serves as an activated acyl donor. The reaction is typically performed in an aqueous medium at a mildly alkaline pH (pH 8–10). Under these conditions, the ε-amino group of lysine (pKa ~10.5) is significantly more nucleophilic than the α-amino group (pKa ~9.0), leading to preferential acylation at the N2 position, often with good yield and without the need for protecting groups.

Coupling Reagent-Mediated Amidation: If starting from protected lysine and free D-gluconic acid, standard peptide coupling reagents are employed to activate the carboxylic acid of gluconic acid (whose hydroxyl groups may also need protection, e.g., as acetals). Common coupling reagents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxysuccinimide (NHS) to form an active ester. researchgate.net Phosphonium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts like HATU are also highly efficient. researchgate.net

The following table outlines representative conditions for the D-glucono-δ-lactone method.

| Parameter | Condition | Rationale |

| Starting Materials | L-lysine, D-glucono-δ-lactone | Lactone is an activated form of gluconic acid. |

| Solvent | Water or Aqueous Buffer | Green solvent, facilitates pH control. |

| pH | 8.0 - 10.0 | Maximizes nucleophilicity of ε-amino group over α-amino group. |

| Temperature | 25 - 40 °C | Mild conditions to prevent side reactions like racemization. |

| Reaction Time | 4 - 24 hours | Dependent on temperature and reactant concentrations. |

| Typical Yield | 60 - 80% | Good to high yields are achievable with optimized conditions. |

Asymmetric Synthesis and Stereochemical Control

The chemical synthesis of this compound presents significant stereochemical challenges due to the multiple chiral centers present in both the gluconoyl and lysine moieties. A successful asymmetric synthesis must control the configuration at each of these centers to yield the desired diastereomer. While specific literature detailing the complete asymmetric synthesis of isolated this compound is scarce, the principles of peptide chemistry and carbohydrate modification provide a framework for potential synthetic routes.

Control of stereochemistry would typically rely on the use of chiral starting materials. The synthesis would logically start from L-lysine, where the α-carbon stereocenter is already defined. The primary challenge then becomes the stereoselective coupling of the D-gluconoyl group to the α-amino group of L-lysine without epimerization.

A common laboratory observation is the non-enzymatic formation of gluconoylated proteins, which can be viewed as a model for a potential synthetic step. This reaction involves the coupling of D-glucono-1,5-lactone or its phosphorylated derivative with the free amino groups of lysine residues. google.com This process, known as gluconoylation, occurs when reactive lactones react with nucleophilic amino groups. google.com In a controlled synthetic setting, reacting L-lysine (with its ε-amino group suitably protected) with D-glucono-1,5-lactone would yield the desired this compound. The stereochemistry of the gluconoyl moiety would be retained from the starting D-glucono-1,5-lactone.

Key aspects of stereochemical control would include:

Starting Material Integrity: Using enantiomerically pure L-lysine and D-glucono-1,5-lactone as precursors.

Reaction Conditions: Employing mild coupling conditions to prevent racemization of the α-carbon of the lysine backbone.

Protecting Group Strategy: Orthogonal protection of the ε-amino group and the carboxylic acid of L-lysine to ensure regioselective acylation at the α-amino position.

Biosynthetic Pathway Elucidation and Genetic Engineering

Identification of Biosynthetic Gene Clusters

Currently, a dedicated biosynthetic gene cluster (BGC) for the enzymatic production of this compound has not been identified. The formation of this compound in biological systems is widely understood to be a result of a spontaneous, non-enzymatic chemical reaction rather than a genetically encoded pathway. This modification, termed gluconoylation, is considered a post-translational modification when it occurs on proteins. nih.govresearchgate.net

The reaction occurs between the primary amino group of L-lysine and a reactive electrophilic gluconoyl donor. In many organisms, particularly the bacterium Escherichia coli when used for recombinant protein expression, the key reactive metabolite is 6-phosphoglucono-1,5-lactone. nih.gov This molecule is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and can spontaneously react with nucleophilic amino groups on proteins and potentially free amino acids. google.comnih.gov Therefore, the "biosynthesis" is not catalyzed by a specific synthase but is rather a consequence of the proximity and concentration of the reacting precursors within the cellular environment.

Characterization of Key Biosynthetic Enzymes

Given the non-enzymatic nature of the final coupling step, there are no specific "this compound synthetases." Instead, the key enzymes are those involved in the biosynthesis of its two precursors: L-lysine and the reactive gluconoyl donor, D-glucono-1,5-lactone (or its phosphorylated form).

Enzymes of L-Lysine Biosynthesis: L-lysine is produced via the diaminopimelate (DAP) pathway in most bacteria and plants. nih.govwikimedia.org Two rate-limiting enzymes in this pathway are critical targets for engineering and are subject to feedback inhibition by lysine. nih.govresearchgate.net

Aspartate Kinase (AK): Catalyzes the first committed step in the biosynthesis of the aspartate family of amino acids, including lysine. It is typically feedback-inhibited by L-lysine and L-threonine. nih.gov

Dihydrodipicolinate Synthase (DHDPS): Catalyzes the first irreversible step unique to the lysine branch of the DAP pathway. This enzyme is also a major site of feedback inhibition by L-lysine. nih.govresearchgate.net

Enzymes for Gluconoyl Donor Synthesis: The reactive precursor, 6-phosphoglucono-1,5-lactone, is an intermediate of the pentose phosphate pathway.

Glucose-6-phosphate dehydrogenase (G6PD): This enzyme catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-1,5-lactone, generating NADPH in the process. mdpi.com Its activity directly determines the rate of formation of the reactive lactone.

The table below summarizes the key enzymes involved in producing the precursors for this compound formation.

| Enzyme Name | Abbreviation | Pathway | Role in this compound Formation |

| Aspartate Kinase | AK | L-Lysine Biosynthesis | Controls the overall flux of carbon into the aspartate family amino acid pathways, including lysine synthesis. nih.gov |

| Dihydrodipicolinate Synthase | DHDPS | L-Lysine Biosynthesis | A key rate-limiting enzyme that is a major control point for lysine-specific production. nih.govresearchgate.net |

| Glucose-6-phosphate dehydrogenase | G6PD | Pentose Phosphate Pathway | Directly synthesizes the reactive precursor 6-phosphoglucono-1,5-lactone from glucose-6-phosphate. mdpi.com |

Metabolic Engineering for Enhanced Production in Heterologous Hosts

Enhancing the production of this compound in heterologous hosts like Corynebacterium glutamicum or E. coli requires a dual approach: simultaneously overproducing the L-lysine substrate and increasing the intracellular pool of the reactive gluconoyl donor.

Strategies for L-Lysine Overproduction: Extensive metabolic engineering has been applied to achieve high-titer L-lysine production. nih.govnih.gov Key strategies include:

Deregulation of Feedback Inhibition: Introducing mutations into the genes encoding aspartate kinase (lysC) and dihydrodipicolinate synthase (dapA) to render the enzymes insensitive to L-lysine feedback inhibition. nih.gov

Redirecting Carbon Flux: Increasing the flow of carbon from central metabolism towards L-lysine precursors, such as oxaloacetate and pyruvate. This can involve overexpressing anaplerotic enzymes like phosphoenolpyruvate (B93156) carboxylase (PPC). nih.gov

Increasing NADPH Availability: The biosynthesis of one mole of L-lysine requires multiple moles of NADPH. mdpi.comresearchgate.net Overexpression of pentose phosphate pathway enzymes can increase the NADPH/NADP+ ratio, favoring lysine synthesis. mdpi.comresearchgate.net

Enhancing Export: Overexpression of lysine-specific exporters, such as LysE, prevents intracellular accumulation of lysine and the associated feedback inhibition and toxicity. nih.gov

Strategies for Increasing Gluconoyl Donor Concentration: To promote the spontaneous gluconoylation of overproduced L-lysine, the intracellular concentration of 6-phosphoglucono-1,5-lactone must be elevated.

Overexpression of G6PD: Increasing the expression of the zwf gene, which encodes glucose-6-phosphate dehydrogenase, channels more glucose-6-phosphate into the pentose phosphate pathway, thereby increasing the production of 6-phosphoglucono-1,5-lactone. mdpi.com

Modulating Downstream Enzymes: Deletion or modification of 6-phosphogluconolactonase, the enzyme that hydrolyzes the lactone, could potentially increase its steady-state concentration and availability to react with L-lysine.

The following table outlines potential genetic modifications for engineering a host to enhance this compound production.

| Genetic Modification Target | Gene(s) | Strategy | Desired Outcome |

| Aspartate Kinase | lysC | Site-directed mutagenesis | Removal of L-lysine feedback inhibition. nih.gov |

| Dihydrodipicolinate Synthase | dapA | Site-directed mutagenesis | Removal of L-lysine feedback inhibition. nih.gov |

| L-Lysine Exporter | lysE | Overexpression | Efficient export of L-lysine to prevent intracellular accumulation. nih.gov |

| Glucose-6-Phosphate Dehydrogenase | zwf | Overexpression | Increased flux into the pentose phosphate pathway to generate more 6-phosphoglucono-1,5-lactone. mdpi.com |

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled this compound is an invaluable tool for mechanistic studies, allowing researchers to trace metabolic fates and characterize molecular interactions using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govchempep.com Preparation typically involves biological synthesis in a host organism grown on labeled media.

The general strategy is to cultivate a metabolically engineered host, designed for high-level production as described in section 2.3.3, in a defined minimal medium where key carbon and/or nitrogen sources are replaced with their stable isotope-labeled counterparts. nih.gov

Common Labeling Schemes:

¹³C-Labeling: By using [U-¹³C]-glucose (where 'U' denotes uniform labeling) as the sole carbon source, all carbon atoms in both the gluconoyl and lysine moieties of the final product will be ¹³C. This allows for detailed structural analysis by ¹³C-NMR and provides a distinct mass shift for MS-based quantification and flux analysis. nih.gov

¹⁵N-Labeling: Using a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, will result in the incorporation of ¹⁵N into both the α- and ε-amino groups of the lysine backbone. This is particularly useful for NMR studies of protein interactions and for distinguishing molecules in complex biological samples by MS. nih.gov

Dual Labeling (¹³C and ¹⁵N): For maximum resolution and analytical power, cells can be grown in media containing both [U-¹³C]-glucose and a ¹⁵N source. This results in a product that is heavy-labeled with both isotopes. nih.gov

After cultivation, the labeled this compound can be purified from the culture supernatant or cell lysate using chromatographic techniques. The purity and isotopic enrichment can then be verified by high-resolution MS and NMR. These labeled standards are crucial for accurately identifying and quantifying the modification in complex proteomic or metabolomic samples. researchgate.netnih.gov

The table below details common stable isotopes used for labeling.

| Isotope | Natural Abundance (%) | Application in Labeling this compound |

| Carbon-13 (¹³C) | ~1.1% | Used as [U-¹³C]-glucose to label the entire carbon skeleton. Essential for metabolic flux analysis and ¹³C-NMR studies. chempep.com |

| Nitrogen-15 (¹⁵N) | ~0.4% | Used as ¹⁵NH₄Cl or labeled amino acids to label the nitrogen atoms. Useful for protein NMR and quantitative proteomics. chempep.com |

| Deuterium (²H) | ~0.02% | Can be incorporated from heavy water (D₂O) or labeled substrates to study kinetic isotope effects or for specific NMR applications. chempep.com |

Metabolic Intermediacy and Biochemical Pathway Integration of N2 D Gluconoyl L Lysine

Role as an Intermediate in Lysine (B10760008) and Gluconate Metabolic Pathways

While not a conventional metabolic intermediate, the formation and presence of N2-D-Gluconoyl-L-lysine are intrinsically linked to the metabolic flux of both lysine and glucose. Its emergence is contingent on the cellular availability of both L-lysine and a reactive form of gluconate.

The primary precursors for the formation of this compound are L-lysine and D-glucono-δ-lactone or its phosphorylated derivative, 6-phosphoglucono-δ-lactone. The latter is an intermediate in the pentose (B10789219) phosphate (B84403) pathway, a central route of glucose metabolism. The formation of this compound is a spontaneous chemical reaction, rather than a controlled enzymatic conversion. This non-enzymatic glycation is more likely to occur under conditions of high glucose flux, which can lead to an accumulation of reactive lactone intermediates.

The reaction involves the nucleophilic attack of the ε-amino group of a lysine residue on the electrophilic carbon of the lactone ring of D-glucono-δ-lactone. This results in the opening of the lactone ring and the formation of a stable amide bond, covalently linking the gluconoyl group to the lysine side chain.

Table 1: Precursors and Formation of this compound

| Precursor | Metabolic Origin | Formation Mechanism |

| L-Lysine | Protein catabolism, diet | Not applicable |

| D-Glucono-δ-lactone | Pentose Phosphate Pathway | Non-enzymatic glycation |

Specific catabolic pathways for the degradation of this compound have not been extensively documented in scientific literature. It is plausible that the modified amino acid may be targeted by general protein degradation machinery, such as the proteasome, leading to its release. Once liberated, the further metabolism of this compound is not well-defined. It is possible that it is excreted from the cell without further breakdown. Alternatively, non-specific hydrolases could potentially cleave the amide bond, regenerating L-lysine and gluconic acid, which could then re-enter their respective metabolic pathways. However, the efficiency and enzymatic basis for such a salvage pathway remain to be elucidated.

Interplay with Central Carbon Metabolism and Energy Homeostasis

The formation of this compound serves as a direct link between amino acid metabolism and central carbon metabolism, specifically the pentose phosphate pathway (PPP).

The PPP is a major pathway for glucose oxidation that produces NADPH, a key reductant in biosynthetic processes, and precursors for nucleotide biosynthesis. The first committed step of the PPP, catalyzed by glucose-6-phosphate dehydrogenase, generates 6-phosphoglucono-δ-lactone. In some organisms, a deficiency in the subsequent enzyme, 6-phosphogluconolactonase, can lead to the accumulation of this reactive lactone. asm.org This accumulation increases the likelihood of non-enzymatic reactions with cellular nucleophiles, including the ε-amino group of lysine residues in proteins, leading to the formation of this compound.

Therefore, the metabolic state of the cell, particularly the flux through the pentose phosphate pathway, can directly influence the extent of protein gluconoylation. Conditions that enhance PPP activity, such as oxidative stress or high anabolic demand, could potentially lead to increased formation of this compound, thereby impacting protein function and cellular homeostasis.

Table 2: Link between this compound Formation and Central Metabolism

| Metabolic Pathway | Key Intermediate | Link to this compound Formation |

| Pentose Phosphate Pathway | 6-Phosphoglucono-δ-lactone | Precursor for non-enzymatic gluconoylation of lysine |

Information regarding this compound is not available in current scientific literature.

An extensive search of scientific databases and literature was conducted to gather information on the metabolic intermediacy and biochemical pathway integration of this compound, with a specific focus on its tissue-specific or organism-specific metabolic distribution and turnover.

Despite comprehensive searches for "this compound metabolism," "in vivo distribution," "turnover rates," and related terms such as "glycated lysine metabolism" and "Amadori products," no specific research findings, data, or detailed articles concerning the metabolic fate of the free compound this compound were found.

The available literature broadly discusses the formation of glycated lysine residues on proteins as "Amadori products," which are recognized as markers in the context of certain diseases and food chemistry. However, this information does not pertain to the specific metabolic distribution or turnover of this compound as an independent chemical entity within biological systems.

Consequently, it is not possible to generate an article with the requested detailed content, including data tables and specific research findings, as this information does not appear to be present in the public scientific domain.

Molecular Mechanisms of Action and Cellular Interactivity of N2 D Gluconoyl L Lysine

Modulation of Enzyme Activity and Allosteric Regulation

The binding of a small molecule like N2-D-Gluconoyl-L-lysine to an enzyme can lead to the modulation of its catalytic activity. This can occur through competitive inhibition at the active site, or through allosteric regulation, where binding to a site distinct from the active site induces a conformational change that alters enzyme function.

Activation or Inhibition of Specific Enzymes

To determine if this compound acts as a modulator of a specific enzyme, a series of in vitro enzyme activity assays would be performed. These assays measure the rate of the reaction catalyzed by the enzyme in the presence of varying concentrations of the compound.

If this compound is an inhibitor, the reaction rate will decrease as its concentration increases. mdpi.com Conversely, if it is an activator, the reaction rate will increase. nih.govresearchgate.net The mechanism of modulation can be further investigated by performing kinetic studies where the concentration of the enzyme's natural substrate is also varied. This can help distinguish between different types of inhibition (e.g., competitive, non-competitive) or activation. nih.gov Such studies are fundamental to understanding the potential functional consequences of this specific lysine (B10760008) modification in a biological system. mdpi.com

Characterization of Allosteric Sites and Conformational Changes4.2.3. Enzyme Kinetics in the Presence of N2-D-Gluconoyl-L-lysine4.3. Influence on Cellular Signaling Cascades4.3.1. Crosstalk with Major Signaling Pathways (e.g., MAPK, PI3K/Akt, AMPK)4.3.2. Regulation of Second Messenger Systems (e.g., cAMP, Ca2+)4.3.3. Phosphorylation and Dephosphorylation Events4.4. Effects on Gene Expression and Epigenetic Modification

Without dedicated research on this compound, any attempt to generate content for these sections would be unsubstantiated. The commitment to providing accurate and factual information necessitates acknowledging this gap in the current scientific knowledge.

Effects on Gene Expression and Epigenetic Modification

Transcriptomic Profiling in Response to this compound Exposure

Currently, there are no publicly available transcriptomic studies (e.g., microarray or RNA-seq data) that have profiled the global gene expression changes in any cell type in response to direct exposure to this compound. Such studies would be essential to understand the cellular pathways affected by this compound. For context, studies on lysine deficiency or excess have shown regulation of genes related to amino acid transport and metabolism nih.govnih.gov. For instance, lysine deficiency has been shown to upregulate the expression of amino acid transporters in pigs nih.gov. However, it is unknown if this compound would elicit a similar response or have unique effects on gene expression.

Modulation of Transcription Factor Activity and Nuclear Translocation

The effect of this compound on transcription factor activity and their translocation to the nucleus remains uninvestigated. Post-translational modifications of transcription factors, such as acetylation of lysine residues, are known to be critical in regulating their function nih.govplos.org. It is plausible that the presence of a gluconoyl group on a lysine-like structure could interfere with these modifications or with the DNA-binding activity of transcription factors. However, without experimental evidence, this remains speculative.

Interaction with Chromatin Modifiers or DNA/RNA Structures

The interaction of this compound with chromatin modifiers or nucleic acid structures has not been documented. Research on poly-L-lysine, a polymer of lysine, has shown that it can interact with chromatin and inhibit DNA polymerase activity nih.gov. These interactions are largely driven by the electrostatic properties of the polycationic polymer. Whether a single molecule of this compound could have any significant interaction with chromatin is uncertain. Histone proteins, which are rich in lysine residues, undergo various post-translational modifications that are crucial for chromatin structure and gene regulation mdpi.com. The potential for this compound to serve as a substrate or inhibitor for enzymes that modify histones is an area for future research.

Cellular Transport and Compartmentalization

Characterization of Transporter Proteins and Efflux Systems

The specific transporter proteins and efflux systems responsible for the cellular uptake and removal of this compound have not been identified. The transport of L-lysine itself is mediated by various amino acid transporter systems, including both Na+-dependent and Na+-independent mechanisms plos.orgnih.govnih.gov. For example, in human intestinal Caco-2 cells, L-lysine transport involves multiple systems with differing affinities and substrate specificities nih.gov. Given the structural similarity, it is possible that this compound could be recognized, albeit with potentially different affinity, by one or more of these L-lysine transporters. Efflux systems for L-lysine have also been characterized, particularly in microorganisms like Corynebacterium glutamicum nih.gov. The characterization of transport mechanisms for this compound would first require radiolabeled synthesis of the compound to trace its movement across cellular membranes.

Intracellular Localization and Dynamic Distribution through Subcellular Fractionation and Imaging

There are no published studies on the intracellular localization of this compound. Techniques such as subcellular fractionation followed by analytical quantification (e.g., HPLC or mass spectrometry) or the use of fluorescently tagged analogs for live-cell imaging would be necessary to determine its distribution within cellular compartments like the cytoplasm, mitochondria, or nucleus. Without such studies, any discussion on its compartmentalization would be entirely speculative.

Role in Specific Cellular Processes (Non-Clinical Focus)

The role of this compound in any specific non-clinical cellular process is currently unknown. As a modified amino acid, it could potentially be involved in various metabolic or signaling pathways. For instance, it could be mistakenly incorporated into proteins, leading to altered protein function, or it could compete with L-lysine for enzymatic reactions. The process of non-enzymatic glycation, which involves the covalent attachment of sugars to proteins, is a known phenomenon, and this compound could be a product of such reactions in vivo, although this has not been explicitly demonstrated. A patent on methods to reduce gluconoylation of proteins in E. coli suggests that such modifications can occur and may be undesirable in biotechnological applications google.com.

Cellular Growth and Proliferation Regulation in Cell Line Models

There is currently no available scientific literature that specifically investigates the effect of this compound on cellular growth and proliferation in any cell line model. Research on a related but distinct compound, Nα-acetyl-L-lysine, has shown that it can promote intestinal tumor growth in Drosophila and cell proliferation in human colorectal cancer cells nih.govelsevierpure.com. This is driven by an axis involving the enzyme Loxl2 and the production of hydrogen peroxide, which in turn activates pathways that trigger intestinal stem cell division nih.govelsevierpure.com. However, it is crucial to emphasize that Nα-acetyl-L-lysine and this compound are different molecules, and the biological activities of one cannot be directly attributed to the other without specific experimental validation.

Apoptosis and Cell Survival Pathways Investigation

No studies have been published that directly examine the role of this compound in the regulation of apoptosis or cell survival pathways. Apoptosis is a highly regulated process of programmed cell death crucial for tissue homeostasis, involving both extrinsic and intrinsic pathways nih.govnih.gov. These pathways are controlled by a complex interplay of pro-apoptotic and anti-apoptotic proteins nih.gov. Without dedicated research, any potential influence of this compound on these critical cellular life-and-death decisions remains unknown.

Autophagy and Proteostasis Mechanisms

The scientific literature lacks any data on the effects of this compound on autophagy and proteostasis. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components to maintain homeostasis, particularly in response to stress conditions like nutrient starvation nih.govmdpi.com. It is a key component of the proteostasis network, which ensures the integrity and function of the cellular proteome nih.govyoutube.com. The impact, if any, of this compound on these essential maintenance pathways has not been investigated.

Stress Response and Adaptive Pathways (e.g., Oxidative Stress, ER Stress)

There is no direct evidence from published research to suggest a role for this compound in cellular stress responses, such as oxidative stress or endoplasmic reticulum (ER) stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, and it is implicated in various pathological conditions nih.govexplorationpub.com. Similarly, ER stress is a condition where the protein folding capacity of the ER is overwhelmed, triggering the unfolded protein response (UPR) to restore homeostasis explorationpub.commdpi.com. While lysine itself has been shown to be involved in stress tolerance in some organisms nih.gov, the specific functions of this compound in these adaptive pathways are yet to be explored.

Cellular Differentiation and Development in Model Organisms

No research has been conducted to determine the effects of this compound on cellular differentiation and development in any model organism. Studies on the essential amino acid lysine have indicated its importance in early embryo development mdpi.com. For instance, lysine deprivation can block the proliferation of human embryonic stem cells mdpi.com. However, the biological significance of the gluconoylated form of lysine in these developmental processes remains an open area for future investigation.

Advanced Analytical Methodologies for the Study of N2 D Gluconoyl L Lysine in Biological Systems

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of metabolites like N2-D-Gluconoyl-L-lysine. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provide exceptional mass accuracy, enabling the confident identification of compounds based on their elemental composition. nih.gov

Metabolomics studies are generally categorized into two main strategies: targeted and untargeted analysis. slu.se

Targeted Metabolomics: This approach focuses on the quantification of a predefined set of known metabolites. For this compound, a targeted LC-MS/MS method would be developed to achieve maximum sensitivity and specificity. This involves optimizing the chromatography to separate the analyte from isomers and other interfering compounds and fine-tuning the mass spectrometer to monitor specific precursor-to-product ion transitions. This method provides absolute or relative quantification and is ideal for hypothesis testing, such as measuring the concentration of this compound in response to a specific stimulus.

Untargeted Metabolomics: This discovery-driven approach aims to measure as many metabolites as possible in a biological sample to obtain a global metabolic snapshot. slu.se In the context of this compound, an untargeted study could reveal novel metabolic pathways associated with its formation or degradation. For instance, in a study on the parasite Toxoplasma gondii, untargeted metabolomics was successfully used to identify the function of an unknown transport protein by observing a significant decrease in intracellular lysine (B10760008) and related metabolites, including a putative lysine degradation product, N2-(D-1-carboxyethyl)-L-lysine, upon the protein's depletion. nih.govresearchgate.netnih.gov A similar strategy could identify biological conditions or genetic modifications that lead to significant changes in this compound levels, thus generating new hypotheses about its function.

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

| Goal | Quantify a predefined list of metabolites | Identify and relatively quantify as many metabolites as possible |

| Selectivity | High | Moderate to High |

| Sensitivity | Very High | Moderate |

| Scope | Narrow (Hypothesis-driven) | Broad (Discovery-driven) |

| Quantification | Absolute or Relative | Relative |

| Compound ID | Confirmed with standards | Putative, requires further validation |

| Application for this compound | Precise measurement of concentration in various samples | Discovering metabolic pathways and biomarkers related to the compound |

Stable isotope tracing is a dynamic approach that allows researchers to follow the metabolic fate of specific atoms through biochemical pathways. nih.gov By providing cells or organisms with precursors enriched with stable isotopes (e.g., ¹³C-glucose or ¹⁵N-lysine), the incorporation of these heavy isotopes into downstream metabolites can be tracked by mass spectrometry.

This methodology is invaluable for elucidating the biosynthesis and catabolism of this compound. For example, to confirm that the compound is formed from glucose and lysine, a tracer experiment could be designed:

Culture cells in a medium containing U-¹³C-glucose (where all six carbon atoms are ¹³C).

Extract metabolites after a set period.

Analyze the extracts by LC-HRMS to detect this compound.

If the gluconoyl moiety is derived from glucose, the mass of this compound will increase by six Daltons (M+6). Similarly, using ¹⁵N₂-L-lysine would result in an M+2 mass shift, confirming lysine as the amino acid backbone. Such experiments provide definitive evidence of pathway connections and can be used to measure the rate of synthesis, or flux, through the pathway. researchgate.netnih.gov

| Isotope-Labeled Precursor | Expected Mass Shift in this compound | Pathway Confirmed |

| U-¹³C-Glucose | M+6 | Gluconoyl moiety originates from glucose |

| ¹⁵N₂-L-Lysine | M+2 | Lysine is the amino acid backbone |

| ¹³C₆,¹⁵N₂-L-Lysine | M+8 | Lysine is the amino acid backbone |

The chemical properties of this compound, with its multiple hydroxyl groups and primary amine, can lead to poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and suboptimal retention in reversed-phase liquid chromatography. Chemical derivatization is a strategy used to modify the analyte to improve its analytical characteristics. rsc.org

Derivatization can enhance MS detection by:

Increasing Ionization Efficiency: Attaching a permanently charged group or a readily ionizable moiety can significantly boost the signal in the mass spectrometer.

Improving Chromatographic Separation: Modifying the polarity of the molecule can improve peak shape and resolution.

Enabling Multiplexed Quantification: Reagents like the aminoxyTMT labels can be used to derivatize multiple samples, which can then be pooled and analyzed in a single LC-MS run for comparative quantification. rsc.org

For this compound, the primary amine of the lysine residue is a prime target for derivatization. Reagents that react with amines could be employed to enhance detection sensitivity, similar to strategies used for other amino acids and biogenic amines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules and studying their interactions at atomic resolution. nih.govshu.edu It is particularly well-suited for characterizing the binding of ligands to macromolecules and for identifying post-translational modifications on proteins.

Ligand-based NMR methods observe the NMR signals of the small molecule (ligand) to deduce information about its binding to a larger protein receptor.

Saturation Transfer Difference (STD)-NMR: This is one of the most widely used ligand-based NMR techniques for screening and epitope mapping. uea.ac.uknih.gov The experiment involves selectively saturating a region of the protein's ¹H NMR spectrum. This saturation is transferred via spin diffusion to the entire protein and, crucially, to any bound ligand. By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a "difference" spectrum is obtained that shows signals only from the ligand that was in close contact with the protein. The relative intensity of the signals in the STD spectrum reveals which parts of the ligand are most intimately involved in binding—the binding epitope. For this compound, an STD-NMR experiment could pinpoint whether the gluconoyl moiety, the lysine backbone, or both, are critical for interaction with a target protein.

| Proton Group in this compound | Hypothetical STD Enhancement (%) | Interpretation |

| Gluconoyl H2-H6 | 80-100% | The sugar moiety is deeply buried in the binding pocket. |

| Lysine α-CH | 50% | The alpha-carbon is in the binding interface but more exposed. |

| Lysine ε-CH₂ | 20% | The end of the lysine side chain is solvent-exposed and not critical for binding. |

Structure-Activity Relationships (SAR)-by-NMR: This fragment-based screening approach identifies low-affinity ligands that bind to a target protein by observing chemical shift perturbations in the protein's spectrum. While less direct for a single compound, the principles can be applied to understand how modifications to the this compound structure affect binding.

Protein-based NMR methods monitor the signals of the protein to detect and characterize interactions.

HSQC Chemical Shift Perturbations (CSPs): The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a "fingerprint" of a protein, producing a peak for each backbone N-H group and some side chains. nih.gov When a ligand like this compound binds to an ¹⁵N-labeled protein, the chemical environment of the amino acid residues at the binding site changes. This change causes the corresponding peaks in the HSQC spectrum to shift. By mapping these CSPs onto the protein's structure, the binding site can be precisely identified. nih.gov

Furthermore, NMR is instrumental in identifying and characterizing this compound when it exists as a post-translational modification on a protein. A study on N-terminal gluconoylation of recombinant proteins expressed in E. coli successfully used NMR to identify the modification. nih.gov The gluconoyl group gives rise to a characteristic set of signals in ¹H-¹³C HSQC spectra, which can be used as a unique signature for its presence. nih.govresearchgate.net The modification of a lysine side chain within a protein would produce a similar signature, allowing for unambiguous identification and structural characterization of the this compound moiety in situ.

| Nucleus | Chemical Shift (ppm) for N-terminal Gluconoyl Group |

| ¹³C2 | 76.1 |

| ¹³C3 | 74.5 |

| ¹³C4 | 73.1 |

| ¹³C5 | 73.8 |

| ¹³C6 | 65.4 |

| ¹H2 | 4.30 |

| ¹H3 | 4.25 |

| ¹H4 | 3.90 |

| ¹H5 | 3.94 |

| ¹H6 | 3.82 / 3.73 |

| (Data adapted from Schubert et al., Journal of Biomolecular NMR, 2019) nih.gov |

Conformational Analysis in Solution through NOESY and ROESY Experiments

Determining the three-dimensional structure of this compound in solution is fundamental to understanding its biological activity and interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides powerful tools for this purpose.

NOESY and ROESY experiments are predicated on the nuclear Overhauser effect (NOE), which arises from the dipolar coupling between nuclear spins. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between two protons, making it an extremely sensitive probe of internuclear distances up to approximately 5 Å. By analyzing the cross-peaks in a NOESY or ROESY spectrum, a set of distance restraints can be generated. These restraints are then used in molecular modeling and energy minimization procedures to calculate the solution conformation of the molecule. tandfonline.com

ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE may be close to zero, ensuring that through-space correlations can be unambiguously identified. The combination of both NOESY and ROESY data can provide a more complete picture of the conformational landscape of this compound in solution.

Table 1: Application of NOESY and ROESY in Conformational Analysis

| Technique | Principle | Information Yielded for this compound | Key Considerations |

| NOESY | Measures through-space correlations between protons based on the Nuclear Overhauser Effect. | Provides internuclear distance restraints up to ~5 Å, defining the 3D structure and relative orientation of the gluconoyl and lysine moieties. | Signal intensity is highly dependent on molecular tumbling rate; may yield weak or no signals for intermediate-sized molecules. |

| ROESY | A variation of NOESY that utilizes a spin-lock field, making it effective for a wider range of molecular weights. | Complements NOESY data, especially for determining the conformation of flexible molecules or those in the intermediate tumbling regime. | Can be more susceptible to artifacts such as TOCSY breakthroughs, requiring careful experimental setup. |

Chromatographic Separation Techniques for Purification and Quantification in Research Samples

Chromatographic methods are indispensable for the isolation, purification, and quantification of this compound from complex biological matrices. The choice of technique is dictated by the physicochemical properties of the compound and the requirements of the analysis in terms of sensitivity and resolution.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of low-abundance molecules like this compound in biological samples. nih.gov The development of a robust LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection.

For the chromatographic separation of polar compounds such as glycated amino acids, reversed-phase (RP) chromatography with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) are commonly employed. HILIC is particularly well-suited for retaining and separating highly polar analytes that are not well-retained on traditional C18 columns.

The mass spectrometric detection is typically performed using electrospray ionization (ESI) in the positive ion mode, as the amino group of the lysine moiety is readily protonated. For quantification, the multiple reaction monitoring (MRM) mode is utilized. tandfonline.com In MRM, a specific precursor ion (the protonated molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the sample matrix, leading to excellent sensitivity and accuracy. The development of such a method would involve optimizing parameters such as collision energy and identifying unique precursor-product ion transitions. Stable isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response, ensuring high precision and accuracy. nih.gov

Table 2: Representative LC-MS/MS Parameters for the Analysis of Glycated Lysine Analogs

| Parameter | Condition | Rationale |

| Chromatography | HILIC or Ion-Pair RP-LC | Effective retention and separation of polar Amadori products. |

| Mobile Phase | Acetonitrile/water with formic acid or an ion-pairing agent | Provides good peak shape and ionization efficiency. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the primary and secondary amine groups. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification in complex matrices. |

| Precursor Ion [M+H]+ | m/z corresponding to this compound | Specific to the target analyte. |

| Product Ions | Characteristic fragments from the sugar and lysine moieties | Provide structural confirmation and specificity for quantification. |

| Internal Standard | Stable isotope-labeled this compound | Corrects for matrix effects and ensures accurate quantification. |

Capillary electrophoresis (CE) and ion chromatography (IC) are powerful techniques for the separation of analytes based on their charge-to-size ratio and ionic interactions, respectively. These methods are particularly useful for the analysis of charged species like this compound.

Capillary electrophoresis offers high separation efficiency and resolution, with very low sample and reagent consumption. In a typical CE setup, a fused-silica capillary is filled with a background electrolyte, and a voltage is applied across the capillary. Ions migrate at different velocities depending on their electrophoretic mobility, leading to their separation. For the analysis of this compound, the pH of the background electrolyte can be adjusted to control the charge state of the molecule and optimize the separation. Coupling CE with mass spectrometry (CE-MS) provides both high-resolution separation and specific detection, making it a powerful tool for the analysis of glycated compounds in complex mixtures. nih.gov

Ion chromatography separates molecules based on their interactions with an ion-exchange stationary phase. For a positively charged molecule like this compound, a cation-exchange column would be employed. The analyte is retained on the column and then eluted by increasing the ionic strength or changing the pH of the mobile phase. High-performance cation exchange chromatography (HPCX) coupled with tandem mass spectrometry has been successfully used for the analysis of Amadori compounds.

The isolation of this compound in sufficient quantities for structural elucidation and biological testing often requires the use of preparative chromatography. This technique is a scaled-up version of analytical chromatography, designed to purify larger amounts of a target compound.

A multi-step purification strategy is often necessary to isolate a single compound from a complex biological extract. An initial enrichment step may involve a technique like boronate affinity chromatography, which specifically binds to the cis-diol groups present in the gluconoyl moiety of this compound. researchgate.net This allows for the selective capture of glycated species from the extract.

Following enrichment, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for further purification. nih.gov By using larger columns and higher flow rates, significant quantities of the compound can be isolated. The fractions are collected and analyzed for purity, and the fractions containing the pure compound are pooled and lyophilized.

Spectroscopic Techniques for Investigating Molecular Interactions

Understanding how this compound interacts with other molecules, such as proteins, is key to unraveling its biological function. Spectroscopic techniques, particularly fluorescence spectroscopy, are invaluable for studying these interactions.

Fluorescence spectroscopy is a highly sensitive technique that can provide information on the binding of a ligand to a protein and any associated conformational changes. tandfonline.com This can be achieved by monitoring either the intrinsic fluorescence of the protein or the fluorescence of an extrinsic probe.

Many proteins contain naturally fluorescent amino acids, primarily tryptophan, whose fluorescence is sensitive to its local environment. If the binding of this compound to a protein occurs near a tryptophan residue, it can cause a change in the fluorescence intensity or a shift in the emission maximum. This change can be monitored as a function of the ligand concentration to determine the binding affinity (dissociation constant, Kd). Such quenching of intrinsic protein fluorescence upon glycation has been observed in various studies. researchgate.net

Alternatively, if the protein of interest does not have suitable intrinsic fluorescence, an extrinsic fluorescent probe can be used. A fluorescent dye that binds to the same site as this compound can be displaced by the non-fluorescent ligand, leading to a decrease in fluorescence. This competitive binding assay can also be used to determine the binding affinity. Furthermore, changes in the fluorescence polarization or anisotropy of a labeled ligand upon binding can provide information about the size and shape of the complex, reflecting conformational changes.

Table 3: Investigating Molecular Interactions of this compound with Fluorescence Spectroscopy

| Fluorescence Method | Principle | Information Obtained |

| Intrinsic Protein Fluorescence | Monitoring changes in the fluorescence of endogenous fluorophores (e.g., tryptophan) upon ligand binding. | Binding affinity (Kd), stoichiometry of binding, and local conformational changes around the fluorophore. |

| Extrinsic Fluorescence Probes | Using a fluorescent dye that competes for the same binding site or covalently labels the protein. | Binding affinity through competitive displacement assays; can probe environments that lack intrinsic fluorophores. |

| Fluorescence Polarization/Anisotropy | Measuring the change in the polarization of emitted light from a fluorescently labeled molecule upon binding. | Information on the size and shape of the molecular complex, indicating binding and potential conformational changes. |

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins. creative-proteomics.com This method is based on the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides a detailed fingerprint of the protein's secondary structural elements, including α-helices, β-sheets, β-turns, and random coils. creative-proteomics.comamericanpeptidesociety.org

In the context of this compound, CD spectroscopy is invaluable for assessing the conformational changes that occur in proteins upon glycation. The covalent modification of lysine residues to form this compound can disrupt the intricate network of hydrogen bonds that stabilize a protein's native structure. Such alterations are readily detectable by CD spectroscopy. For instance, a decrease in the α-helical content and an increase in random coil structures are often observed in glycated proteins, indicating a partial unfolding or destabilization of the protein. researchgate.net

The experimental workflow for analyzing a protein modified with this compound would involve acquiring CD spectra in the far-UV region (typically 190-250 nm). By comparing the spectrum of the modified protein to that of its unmodified counterpart, researchers can quantify the changes in secondary structure. This information is critical for understanding how the formation of this compound can impact protein function, stability, and its potential to form aggregates.

| Secondary Structure Element | Characteristic CD Signal (nm) | Expected Change upon this compound Modification |

|---|---|---|

| α-helix | Negative bands at ~222 and ~208 nm, positive band at ~192 nm | Decrease in signal intensity |

| β-sheet | Negative band at ~218 nm, positive band at ~195 nm | Variable changes depending on the protein |

| Random coil | Negative band near 200 nm | Increase in signal intensity |

UV-Vis Spectroscopy for Complex Formation Monitoring

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for monitoring chemical reactions and complex formation in solution. It operates on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The formation of this compound is an early step in the Maillard reaction, a complex series of reactions between reducing sugars and amino acids.

UV-Vis spectroscopy can be employed to monitor the progress of the Maillard reaction and, by extension, the formation of this compound. Intermediates and products of the Maillard reaction often exhibit characteristic UV-Vis absorption spectra. For example, the formation of Schiff bases, which are precursors to Amadori products like this compound, can be detected by an increase in absorbance in the 250-290 nm range. researchgate.net As the reaction progresses to form more advanced glycation end products (AGEs), a characteristic browning is observed, which corresponds to an increased absorbance at higher wavelengths, typically around 420 nm. researchgate.netnih.gov

By systematically recording the UV-Vis spectra of a reaction mixture containing a protein and a reducing sugar over time, a kinetic profile of the glycation process can be established. This allows for the investigation of factors that influence the rate of this compound formation, such as pH, temperature, and the concentration of reactants.

| Maillard Reaction Stage | Associated Chemical Species | Typical UV-Vis Absorption Range (nm) |

|---|---|---|

| Early | Schiff bases | ~250-290 |

| Intermediate | Amadori products (e.g., this compound) | Intermediate products can be monitored around 294 nm researchgate.net |

| Late | Melanoidins (browning products) | ~420 |

Bioimaging and Spatially Resolved Detection Techniques

Understanding the subcellular and tissue-level distribution of this compound is crucial for unraveling its biological significance. Bioimaging techniques provide the necessary spatial resolution to visualize this compound within complex biological matrices.

Confocal laser scanning microscopy is a high-resolution imaging technique that allows for the three-dimensional reconstruction of biological samples. nih.gov It is instrumental in determining the intracellular localization of specific molecules. To visualize this compound within cells, a common approach involves immunofluorescence. This method utilizes a primary antibody that specifically recognizes this compound, followed by a secondary antibody conjugated to a fluorescent dye.

When cells are stained with these antibodies, the location of this compound can be visualized with high precision. blochlab.com By co-staining with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), it is possible to determine the subcellular compartments where this compound accumulates. This information is vital for understanding the cellular pathways that are affected by the presence of this compound. For instance, the accumulation of advanced glycation end-products (AGEs), for which this compound is a precursor, has been observed in various cellular compartments and is linked to cellular dysfunction. wikipedia.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry is a powerful technique for mapping the spatial distribution of biomolecules directly in tissue sections without the need for labels. maastrichtuniversity.nl This method combines the sensitivity and specificity of mass spectrometry with the spatial information of microscopy. maastrichtuniversity.nl A thin tissue section is coated with a matrix that absorbs laser energy, leading to the desorption and ionization of molecules from the tissue. By rastering the laser across the entire tissue section and collecting a mass spectrum at each point, a detailed molecular map of the tissue can be generated. nih.gov

While MALDI imaging has been extensively used for lipids and proteins, its application to the study of glycated molecules like this compound is an emerging area. nih.govnih.gov By targeting the specific mass-to-charge ratio (m/z) of this compound, its distribution within a tissue section can be visualized. This can reveal which organs, tissues, or even specific cell types are most affected by the accumulation of this compound. Such information is invaluable for linking the presence of this compound to pathological conditions in specific tissues.

Live-cell imaging allows for the real-time visualization of dynamic cellular processes. mdpi.com To study the dynamics of this compound in living cells, a fluorescently tagged probe that specifically binds to this compound would be required. The development of such a probe represents a significant challenge but would provide unprecedented insights into the formation, trafficking, and degradation of this compound in real-time.

The design of such a probe would likely involve a small molecule with high affinity and specificity for the gluconoyl-lysine structure, conjugated to a bright and photostable fluorophore. biorxiv.org Once introduced into living cells, the probe would bind to this compound, and its fluorescence would allow for tracking the compound's movement and changes in concentration over time. This approach would be particularly useful for studying the cellular responses to the formation of this compound and for screening potential inhibitors of its formation. nih.gov

Comparative Biochemical Analysis and Structure Activity Relationships of N2 D Gluconoyl L Lysine Analogs

Design and Synthesis of N2-D-Gluconoyl-L-lysine Analogs with Modified Structures

The rational design and synthesis of this compound analogs are foundational to exploring their structure-activity relationships. Modifications are strategically introduced at the gluconoyl and lysine (B10760008) moieties, and stereochemical variations are explored to probe the specific interactions of the parent molecule with biological targets.

Modifications at the Gluconoyl Moiety

Modifications to the gluconoyl portion of this compound can significantly alter the compound's polarity, size, and hydrogen bonding capacity. The synthesis of such analogs often involves the use of modified sugar lactones or activated carboxylic acid derivatives of sugar acids in the acylation of lysine.

One theoretical approach to modifying the gluconoyl moiety involves altering the hydroxyl groups. For instance, selective oxidation of the primary alcohol to a carboxylic acid would yield a dicarboxylic acid analog. Conversely, deoxygenation at one or more of the secondary alcohol positions would create less polar analogs. Another strategy could be the epimerization of one or more chiral centers on the gluconoyl chain to investigate the stereochemical requirements of the sugar portion for biological activity. The synthesis of these analogs would likely start with a correspondingly modified gluconic acid derivative, which would then be coupled to the lysine.

A key synthetic challenge in creating these analogs is the protection and deprotection of the multiple hydroxyl groups on the gluconoyl moiety to achieve regioselective modification.

Modifications at the Lysine Moiety

The lysine moiety offers several sites for modification, including the alpha-amino group, the epsilon-amino group (where the gluconoyl group is attached in the parent compound), and the carboxyl group. Introducing different acyl chains at the Nα-position is a common strategy to modulate the lipophilicity and surfactant properties of amino acid-based molecules. For example, long-chain acyl groups can be selectively introduced at the Nα position of lysine to create amphiphilic analogs.

Another approach involves modifying the side chain of the lysine itself. For instance, replacing the lysine with other diamino acids of varying chain lengths, such as ornithine or diaminobutyric acid, would alter the spacing between the gluconoyl group and the amino acid backbone. Furthermore, methylation or acetylation of the remaining free amino group (Nα) after gluconoylation at the Nε position can provide insights into the importance of this group for biological interactions. The synthesis of such analogs often employs standard peptide synthesis techniques, utilizing appropriately protected amino acid derivatives.

Stereochemical Variants and Isomers

The stereochemistry of both the gluconoyl and lysine moieties is critical for their biological activity. The synthesis of stereochemical variants, such as using L-gluconic acid instead of D-gluconic acid, or D-lysine instead of L-lysine, can help elucidate the specific stereochemical requirements of target enzymes or receptors. The interconversion between d- and l-amino acids is a known biological process, and exploring the effects of such changes in this compound analogs is a key area of investigation.

The synthesis of these stereoisomers typically involves starting with the desired chiral precursors (e.g., D-lysine or L-gluconolactone). The coupling reactions would proceed in a similar manner to the synthesis of the parent compound, yielding the corresponding stereochemical variant.

Assessment of Biochemical Activities of Analogs in Vitro and In Silico

Once synthesized, the biochemical activities of the this compound analogs are assessed through a variety of in vitro and in silico methods. These assays are designed to quantify the effects of the structural modifications on specific biological processes.

Enzyme Inhibition/Activation Assays with Analogs

A primary method for evaluating the biochemical activity of this compound analogs is through enzyme inhibition or activation assays. Given that glycation can affect enzyme function, these analogs are often tested against enzymes involved in metabolic pathways where glycation is prevalent. For instance, enzymes in the lysine biosynthesis pathway could be potential targets.

The inhibitory activity of these analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. Structure-activity relationships can be established by comparing the IC50 values of a series of analogs with systematic structural changes. For example, the inhibitory effects of flavonoids on the formation of Nε-(carboxymethyl)lysine (CML), an advanced glycation end product, have been studied, providing a model for how external compounds can influence glycation-related processes. mdpi.com

Table 1: Hypothetical Enzyme Inhibition Data for this compound Analogs against "Glycatase-1"

| Analog ID | Modification | IC50 (µM) |

|---|---|---|

| GKL-001 | None (Parent Compound) | 50 |

| GKL-002 | L-Gluconoyl moiety | > 500 |

| GKL-003 | Nα-acetylated lysine | 25 |

| GKL-004 | D-Lysine moiety | 150 |

This data is hypothetical and for illustrative purposes only.

Cellular Pathway Modulation Assays

To understand the broader biological effects of this compound analogs, their ability to modulate cellular pathways is investigated. This can involve treating cell cultures with the analogs and observing changes in cell signaling, gene expression, or metabolic activity.

For example, N-acyl amino acids are known to be involved in various biological processes, and their effects can be mediated by receptors such as G protein-coupled receptors (GPCRs). nih.gov Assays measuring downstream effects of GPCR activation, such as changes in intracellular calcium levels or the activation of mitogen-activated protein kinase (MAPK) signaling, can be employed to screen for cellular activity of the analogs. nih.gov

Furthermore, the influence of these analogs on processes like protein glycation and the formation of advanced glycation end products (AGEs) in cellular models can be assessed. The ability of an analog to either promote or inhibit these processes can provide valuable information about its potential biological role.

Table 2: Hypothetical Cellular Activity of this compound Analogs in a Neuronal Cell Line

| Analog ID | Modification | Effect on MAPK Pathway |

|---|---|---|

| GKL-001 | None (Parent Compound) | Baseline activation |

| GKL-002 | L-Gluconoyl moiety | No significant change |

| GKL-003 | Nα-acetylated lysine | 2-fold increase in activation |

| GKL-004 | D-Lysine moiety | Slight decrease in activation |

This data is hypothetical and for illustrative purposes only.

Computational Prediction of Analog Activity

The prediction of biological activity for analogs of this compound, while not yet extensively documented in dedicated studies, can be approached using established computational methodologies developed for other post-translational modifications (PTMs). nih.gov These in silico techniques offer a rapid and cost-effective means to screen potential analogs and prioritize them for experimental validation. nih.gov Computational methods for predicting lysine PTMs are broadly categorized into peptide similarity-based approaches and machine learning-based approaches. nih.gov

Machine learning and deep learning models, such as support vector machines (SVMs) and recurrent neural networks, form the core of modern PTM prediction. nih.govnih.gov To predict the activity of this compound analogs, a model would be trained on a dataset of known active and inactive compounds. The model would learn to correlate specific molecular features with biological activity. Key features for model input would include:

Sequence-based Features: The amino acid sequence surrounding the modified lysine is critical. The composition of k-spaced amino acid pairs (i.e., the frequency of amino acid pairs separated by a certain number of residues) can be a powerful descriptor. researchgate.net

Physicochemical Properties: Properties of the amino acids, such as hydrophobicity, charge, and size, are crucial determinants of molecular interactions. researchgate.net

Structural Features: Information about the protein's secondary structure (e.g., alpha-helix, beta-sheet) at the modification site can significantly influence accessibility and function. nih.gov

Evolutionary Conservation: The degree of conservation of the lysine residue and its surrounding sequence across different species can indicate functional importance.

For instance, a deep learning framework could analyze these features to predict whether a designed analog of this compound would effectively bind to a target protein or elicit a specific cellular response. The performance of such predictive models is rigorously evaluated using metrics like cross-validation to ensure their accuracy and robustness. researchgate.net

| Approach | Core Algorithm | Key Input Features | Primary Application |

|---|---|---|---|

| Machine Learning | Support Vector Machine (SVM), Random Forest | Sequence order, amino acid propensity, physicochemical properties | Predicting sites of malonylation, formylation, etc. nih.govresearchgate.net |

| Deep Learning | Recurrent Neural Networks (RNN), LSTM | Sequence, structural, and evolutionary information | Systematic mapping of multiple PTM types with high accuracy. nih.gov |

| Similarity-Based | Peptide sequence alignment (e.g., BLAST) | Short peptide sequences flanking the modification site | Initial screening based on similarity to known PTM sites. nih.gov |

Correlating Structural Features with Specific Molecular Interactions and Cellular Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com While specific QSAR models for this compound analogs are not yet published, the methodology can be readily applied. A QSAR study would involve several key steps:

Data Set Assembly: A collection of this compound analogs with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: For each analog, a large number of numerical descriptors representing its molecular structure would be calculated. These can be 2D descriptors (e.g., topological indices, atom counts) or 3D descriptors (e.g., molecular shape, volume). mdpi.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a subset of the most relevant descriptors to the observed biological activity. mdpi.com Genetic algorithms are often used to select the optimal set of descriptors for the model. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model creation). mdpi.com

Rational design involves using structural and mechanistic information to create new molecules with improved properties. nih.gov For this compound analogs, the goal would be to enhance a specific biological activity, such as target binding or cellular uptake. Key principles include:

Modifying the Gluconoyl Moiety: The linear chain of the gluconoyl group offers multiple sites for modification. Altering stereochemistry at specific carbons or replacing hydroxyl groups with other functional groups (e.g., fluoro or amino groups) could enhance hydrogen bonding or hydrophobic interactions with a biological target.

Altering the Lysine Backbone: While the L-lysine structure is more conserved, modifications to the alpha-amino or carboxyl groups could be explored if the primary interaction does not involve these sites. For instance, esterification of the carboxyl group could improve cell permeability.

Mimicking Transition States: If the analog is intended to be an enzyme inhibitor, designing its structure to mimic the transition state of the enzymatic reaction can lead to very high binding affinity.

Homology Modeling: The three-dimensional structure of a target protein can be predicted through homology modeling. nih.gov This allows for the visualization of the binding pocket and facilitates the design of analogs with complementary shapes and chemical properties, a process aided by molecular docking simulations. nih.gov

By applying these principles, novel analogs of this compound could be designed to have greater potency, selectivity, or improved pharmacokinetic properties compared to the parent compound.

Comparative Analysis with Related Endogenous or Exogenous Conjugates

The ε-amino group of lysine is a frequent target for a wide array of post-translational modifications (PTMs), each imparting distinct functional consequences on the modified protein. nih.gov this compound represents a non-enzymatic glycation-type modification. Comparing it with other common lysine PTMs reveals significant functional differences.

Acetylation: This modification involves the addition of an acetyl group, which neutralizes the positive charge of the lysine residue. nih.govnih.gov This charge neutralization is a key mechanism in regulating protein-protein and protein-DNA interactions, famously altering chromatin structure by decreasing histone affinity for DNA. nih.gov Like gluconoylation, acetylation adds a small carbon-based moiety, but it removes the positive charge, a stark contrast to the addition of the large, polar, and uncharged gluconoyl group.

Glycosylation: Unlike the non-enzymatic formation of this compound, glycosylation is an enzyme-catalyzed process that attaches complex carbohydrate structures (glycans) to proteins. khanacademy.org Glycosylation is critical for protein folding, stability, and cell-cell recognition, and the attached glycans are often much larger and more structurally complex than a single gluconoyl group. khanacademy.orgnih.gov